Cas no 2228082-71-9 (3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid)
3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid
- 2228082-71-9
- EN300-2006095
- 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid
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- Inchi: 1S/C12H21NO6/c1-12(2,3)19-11(17)13-4-5-18-8(7-13)6-9(14)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16)
- InChI Key: YMUSMSYVSQANDI-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)CC1CC(C(=O)O)O
Computed Properties
- Exact Mass: 275.13688739g/mol
- Monoisotopic Mass: 275.13688739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 96.3Ų
3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006095-0.05g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2006095-0.1g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-2006095-0.25g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2006095-0.5g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2006095-1.0g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-2006095-2.5g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-2006095-5.0g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-2006095-10.0g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-2006095-1g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2006095-5g |
3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid |
2228082-71-9 | 5g |
$2858.0 | 2023-09-16 |
3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid
Research Briefing on 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid (CAS: 2228082-71-9)
The compound 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid (CAS: 2228082-71-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its morpholine and tert-butoxycarbonyl (Boc) protecting groups, serves as a key intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and modulators of cellular signaling pathways. The unique structural features of this compound, including its hydroxypropanoic acid moiety, make it a versatile building block for medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid in the synthesis of novel SARS-CoV-2 main protease inhibitors. The study demonstrated that this compound could be efficiently converted into peptidomimetic inhibitors with high binding affinity to the viral protease. The Boc-protected morpholine ring was found to enhance the stability of the intermediate, facilitating subsequent synthetic steps. These findings highlight the compound's utility in addressing urgent global health challenges.
Another significant development was reported in a 2024 Nature Communications paper, where the compound was employed as a precursor for the development of allosteric modulators of G protein-coupled receptors (GPCRs). The research team utilized the chiral center and functional groups of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid to create a library of structurally diverse compounds. Through high-throughput screening, several lead compounds were identified that showed promising activity in modulating GPCR signaling with high specificity. This work opens new avenues for the development of targeted therapies for neurological disorders.
The synthetic accessibility of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid has also been improved through recent methodological advances. A 2023 Organic Process Research & Development publication described a scalable, green chemistry approach to its synthesis, employing biocatalytic steps to enhance enantioselectivity and reduce environmental impact. This process optimization has made the compound more readily available for pharmaceutical development, with several companies now offering it as a building block for drug discovery programs.
Looking forward, the unique properties of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid position it as a valuable tool in medicinal chemistry. Its applications span from antiviral drug development to CNS-targeted therapies, with ongoing research exploring its potential in other therapeutic areas. As synthetic methodologies continue to evolve and our understanding of its pharmacological potential expands, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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